Monoundecyl Phthalate-d4
Description
Monoundecyl Phthalate-d4 is a deuterated analog of monoundecyl phthalate, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in mass spectrometry-based analyses, particularly for quantifying non-deuterated phthalate metabolites or environmental contaminants . While direct references to "this compound" are absent in the provided evidence, structurally related deuterated phthalates—such as diethyl phthalate-d4 (DEP-D4), monomethyl phthalate-d4, and dinonyl phthalate-d4—are extensively documented. These compounds share a common phthalate backbone with variable alkyl chain lengths and deuterium substitutions, enabling precise tracking of their non-deuterated counterparts in complex matrices like environmental samples or biological fluids .
Properties
Molecular Formula |
C₁₉H₂₄D₄O₄ |
|---|---|
Molecular Weight |
324.45 |
Synonyms |
1,2-Benzenedicarboxylic Acid Monoundecyl Ester (9CI)-d4; Hydrogen Undecyl Phthalate-d4; 1-Undecyl Ester 1,2-Benzenedicarboxylic Acid-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated phthalates are critical for analytical accuracy due to their near-identical chemical behavior to non-deuterated forms but distinct mass spectral signatures. Below is a detailed comparison of Monoundecyl Phthalate-d4 with analogous compounds, based on structural, analytical, and functional parameters:
Structural and Physicochemical Properties
*Hypothesized formula based on naming conventions. †Estimated based on analogous structures.
Analytical Performance
- Retention Behavior: Longer alkyl chains (e.g., dinonyl or didecyl) increase hydrophobicity, leading to longer retention times in GC/MS compared to shorter-chain analogs like DEP-D4 .
- Detection Sensitivity : Deuterated compounds exhibit unique ion fragments (e.g., m/z 153 for DEP-D4 vs. m/z 167 for dimethyl phthalate-d4), reducing interference in complex samples .
Research Findings and Challenges
- Synthesis: Deuterated phthalates are synthesized via proton-deuterium exchange reactions. For example, monomethyl phthalate-d4 is produced by reacting monomethyl phthalate with D₂O .
- Limitations: Longer-chain deuterated phthalates (e.g., dinonyl) may exhibit lower solubility in polar solvents, complicating their use in aqueous matrices .
- Emerging Trends: High-purity standards like monodecyl phthalate-d4 (>95% HPLC purity) are increasingly demanded for regulatory compliance in exposure studies .
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for detecting and quantifying Monoundecyl Phthalate-d4 in environmental or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with deuterated internal standards (e.g., diethyl phthalate-d4) is widely used. Key steps include:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate phthalates from complex matrices.
- Internal Standards : Spiking with deuterated analogs (e.g., diethyl phthalate-d4) to correct for matrix effects and instrument variability .
- Validation : Calibration curves with ≤20% relative standard deviation (RSD) for precision and recovery rates ≥80% .
Q. How should researchers design experiments to minimize contamination of this compound during sample collection and storage?
- Methodological Answer :
- Materials : Use glassware or phthalate-free plastics; avoid PVC tubing.
- Storage : Freeze samples at −20°C to prevent degradation; validate stability over time via spike-and-recovery tests .
- Blanks : Include procedural blanks to detect background contamination .
Q. What role do deuterated analogs like this compound play in isotope dilution mass spectrometry (IDMS)?
- Methodological Answer : Deuterated phthalates serve as internal standards to:
- Correct for analyte loss during extraction.
- Improve quantification accuracy by matching physicochemical properties to the target analyte.
- Example: Diethyl phthalate-d4 is used for quantifying non-deuterated phthalates in environmental samples .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Tracer Studies : Use deuterium labeling to track metabolic intermediates (e.g., via LC-HRMS).
- Comparative Analysis : Cross-validate findings with in vitro (hepatocyte assays) and in vivo (rodent models) systems.
- Data Harmonization : Apply statistical tools (e.g., PCA) to identify confounding variables like species-specific enzyme activity .
Q. What experimental strategies are recommended for studying the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Microcosm Studies : Simulate real-world conditions (pH, temperature, microbial communities) to assess degradation kinetics.
- Isotope Tracing : Use this compound to distinguish parent compounds from degradation products (e.g., phthalic acid derivatives) .
- QSAR Modeling : Predict persistence and bioaccumulation using physicochemical properties (log Kow, hydrolysis rates) .
Q. How should researchers address discrepancies in toxicity studies of this compound, particularly regarding endocrine disruption thresholds?
- Methodological Answer :
- Dose-Response Analysis : Use benchmark dose (BMD) modeling to identify low-effect levels across studies.
- Confounder Control : Account for coexposure to other phthalates (e.g., DEHP) via multivariate regression.
- Example: A 2023 study resolved contradictions by standardizing assay protocols (e.g., OECD TG 457) for endocrine endpoints .
Q. What advanced techniques are available for elucidating the structural interactions of this compound with biomolecules?
- Methodological Answer :
- NMR Spectroscopy : Deuterated phthalates reduce signal interference from protons in solvents, enabling precise study of ligand-receptor binding (e.g., PPAR-γ) .
- Molecular Dynamics Simulations : Pair experimental data with in silico models to predict binding affinities and conformational changes .
Tables for Methodological Reference
Key Research Gaps Identified
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
